N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Description
N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C20H17ClN4 and its molecular weight is 348.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the normal progression of the cell cycle . This interaction likely involves the formation of essential hydrogen bonds with key residues in the CDK2 active site . The exact nature of these interactions and the resulting changes in the structure and function of CDK2 would require further investigation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, preventing the proliferation of cancer cells
Pharmacokinetics
In silico admet studies of similar compounds suggest suitable pharmacokinetic properties . These studies typically consider factors such as absorption, distribution, metabolism, excretion, and toxicity (ADME-T), all of which can impact a compound’s bioavailability and efficacy .
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation, particularly in cancer cells . This is achieved through the inhibition of CDK2, leading to cell cycle arrest . In addition, some compounds may induce apoptosis within cancer cells .
Biochemical Analysis
Biochemical Properties
The compound N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit CDK2, a key enzyme involved in cell cycle regulation . The compound’s interaction with CDK2 suggests that it may play a role in biochemical reactions related to cell cycle progression.
Cellular Effects
This compound has shown significant effects on various types of cells. It has been reported to inhibit the growth of several cell lines, including MCF-7 and HCT-116, suggesting that it may influence cell function and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2. It has been suggested that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction leads to the inhibition of CDK2, which in turn affects cell cycle progression.
Temporal Effects in Laboratory Settings
Given its inhibitory effects on CDK2, it is plausible that the compound may have long-term effects on cellular function, particularly in relation to cell cycle regulation .
Metabolic Pathways
Given its interaction with CDK2, it may be involved in pathways related to cell cycle regulation .
Subcellular Localization
Given its interaction with CDK2, it is plausible that it may be localized in regions of the cell where CDK2 is present .
Properties
IUPAC Name |
N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4/c1-14-11-19(22-12-15-7-3-2-4-8-15)25-20(24-14)17(13-23-25)16-9-5-6-10-18(16)21/h2-11,13,22H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKFEZUGDLJWKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.